Tubulin inhibitor 16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

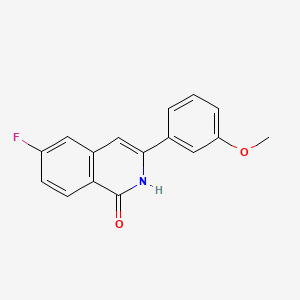

Molecular Formula |

C16H12FNO2 |

|---|---|

Molecular Weight |

269.27 g/mol |

IUPAC Name |

6-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H12FNO2/c1-20-13-4-2-3-10(8-13)15-9-11-7-12(17)5-6-14(11)16(19)18-15/h2-9H,1H3,(H,18,19) |

InChI Key |

HZIKMGXAFFAFJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=CC(=C3)F)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Interaction of Tubulin Inhibitor 16 with its Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 16, also known as TN-16, is a synthetic small molecule that has demonstrated potent antitumor activity by disrupting the dynamics of the microtubule cytoskeleton. Microtubules, essential components of the cellular scaffold, play a critical role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with microtubule function are a cornerstone of cancer chemotherapy. This technical guide provides an in-depth analysis of the binding interaction of this compound with its molecular target, tubulin, consolidating available quantitative data and detailing the experimental methodologies used for its characterization.

The Binding Site of this compound

This compound exerts its biological effects by binding to the colchicine-binding site on the β-tubulin subunit.[1][2] This site is a well-characterized pocket at the interface between the α- and β-tubulin monomers within the tubulin heterodimer.[3] By occupying this site, TN-16 sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, leading to the inhibition of microtubule assembly.[1][2] This mechanism of action classifies TN-16 as a microtubule-destabilizing agent. The binding of TN-16 to the colchicine site is reversible.[1]

Quantitative Analysis of this compound Interaction

The interaction of this compound with tubulin has been quantified through various in vitro assays, primarily focusing on its inhibition of tubulin polymerization.

| Parameter | Value | Cell/System | Reference |

| IC50 (Tubulin Polymerization Inhibition) | 0.4 - 1.7 µM | Porcine Brain Tubulin | [4] |

| IC50 (Tubulin Polymerization Inhibition) | 3 µM | Purified Tubulin |

Experimental Protocols

The characterization of the binding of this compound to tubulin and its effect on microtubule dynamics has been achieved through a combination of biochemical and biophysical assays.

Tubulin Polymerization Assay

This assay is fundamental to determining the inhibitory effect of a compound on the formation of microtubules from tubulin dimers.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Typical Protocol:

-

Tubulin Preparation: Purified tubulin (e.g., from porcine brain) is prepared at a concentration of approximately 1-2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the polymerization buffer.

-

Assay Initiation: The tubulin solution is pre-warmed to 37°C. The test compound (or vehicle control) is added to the tubulin solution.

-

Monitoring Polymerization: The absorbance at 340 nm is monitored over time at 37°C in a temperature-controlled spectrophotometer.

-

Data Analysis: The initial rate of polymerization and the maximum polymer mass are determined from the absorbance curves. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Colchicine Competition Binding Assay

This assay is used to determine if a test compound binds to the colchicine-binding site on tubulin.

Principle: This assay relies on the competition between the test compound and a radiolabeled or fluorescently-labeled colchicine analogue for binding to tubulin. A reduction in the signal from the labeled colchicine in the presence of the test compound indicates that they share the same binding site.

Typical Protocol (using a fluorescent colchicine analog):

-

Reagents: Purified tubulin, fluorescently-labeled colchicine, and this compound.

-

Incubation: Tubulin (at a fixed concentration) is incubated with a fixed concentration of the fluorescent colchicine analog in the presence of varying concentrations of this compound. A control sample contains only tubulin and the fluorescent colchicine analog.

-

Measurement: The fluorescence of the samples is measured after an incubation period that allows binding to reach equilibrium.

-

Data Analysis: The decrease in fluorescence intensity of the colchicine-tubulin complex is plotted against the concentration of this compound. This allows for the determination of the inhibitor's ability to compete for the colchicine binding site.

Fluorometric Binding Assay

Direct binding of a ligand to a protein can be assessed by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) or by using an extrinsic fluorescent probe.

Principle: The binding of a ligand to tubulin can induce conformational changes that alter the local environment of tryptophan residues, leading to a change in their fluorescence intensity or emission wavelength.

Typical Protocol:

-

Instrumentation: A spectrofluorometer is used to measure fluorescence.

-

Sample Preparation: A solution of purified tubulin in a suitable buffer is prepared.

-

Titration: Aliquots of a concentrated stock solution of this compound are added sequentially to the tubulin solution.

-

Fluorescence Measurement: After each addition and a brief incubation period to allow for binding, the tryptophan fluorescence emission spectrum is recorded (excitation typically around 295 nm, emission scanned from 310 to 400 nm).

-

Data Analysis: The changes in fluorescence intensity at the emission maximum are plotted against the ligand concentration. These data can be fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Spun-Column Chromatography

This technique is used to separate protein-ligand complexes from free ligand, allowing for the quantification of bound ligand.

Principle: A small gel filtration column is used to rapidly separate the larger tubulin-ligand complex from the smaller, unbound ligand.

Typical Protocol:

-

Column Preparation: A small-volume gel filtration column (e.g., Sephadex G-50) is equilibrated with the assay buffer.

-

Incubation: Tubulin is incubated with a known concentration of radiolabeled or fluorescently labeled this compound to allow binding to reach equilibrium.

-

Separation: The incubation mixture is applied to the top of the pre-equilibrated spin column and centrifuged. The larger tubulin-ligand complex passes through the column in the void volume, while the smaller free ligand is retained in the gel matrix.

-

Quantification: The amount of labeled ligand in the eluate (bound fraction) is quantified.

-

Data Analysis: By performing the experiment at various ligand concentrations, a saturation binding curve can be generated to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the direct inhibition of tubulin polymerization, which leads to a cascade of downstream cellular events.

Caption: Signaling pathway of this compound.

Experimental Workflow

The logical flow for characterizing a novel tubulin inhibitor like TN-16 typically follows a multi-step process.

Caption: Experimental workflow for inhibitor characterization.

References

- 1. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. tandfonline.com [tandfonline.com]

Unveiling the Structure-Activity Relationship of Combretastatin A-4 Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Structural Modifications and Their Impact on Tubulin Inhibition and Anticancer Activity

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, stands as a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxic and antivascular effects.[1] Its simple chemical structure and high biological activity have made it a focal point for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of CA-4 analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals in the design of next-generation tubulin inhibitors.

Core Structure and Key Pharmacophoric Features

The fundamental scaffold of Combretastatin A-4 consists of two substituted phenyl rings (A and B) connected by a cis-stilbene bridge. The A-ring is typically a 3,4,5-trimethoxyphenyl moiety, while the B-ring is a 4-methoxyphenyl group. The cis configuration of the olefinic bridge is crucial for its high affinity to the colchicine binding site on β-tubulin.

Structure-Activity Relationship Insights

Extensive research has elucidated the critical structural features of CA-4 that govern its biological activity. Modifications to the A-ring, B-ring, and the olefinic bridge have yielded a wealth of SAR data, which is summarized below.

The 3,4,5-trimethoxy substitution pattern on the A-ring is a hallmark of many potent tubulin inhibitors that bind to the colchicine site. Alterations in this region generally lead to a decrease in activity.

The B-ring offers more flexibility for chemical modification. The 4-methoxy group can be replaced with other substituents to modulate potency and overcome drug resistance. For instance, the introduction of a hydroxyl group at the 3'-position and an amino group at the 4'-position of the B-ring has been shown to enhance activity.

The cis-stilbene bridge is a key structural element for potent tubulin inhibition. However, its susceptibility to isomerization to the less active trans-isomer presents a significant drawback. To address this, researchers have explored various strategies to lock the molecule in its active cis conformation. These include the introduction of bulky groups or the replacement of the double bond with heterocyclic rings such as isoxazoles.[2]

Quantitative Analysis of Combretastatin A-4 Analogs

The following table summarizes the in vitro activity of selected Combretastatin A-4 analogs against tubulin polymerization and various cancer cell lines.

| Compound | A-Ring | B-Ring | Bridge | Tubulin IC50 (µM) | Cancer Cell Line IC50 (nM) | Reference |

| Combretastatin A-4 | 3,4,5-trimethoxy | 4-methoxy | cis-ethene | 0.67 | 17 (MCF-7) | [3] |

| Isocombretastatin A (CC-5079 analog) | 3,4,5-trimethoxy | 4-methoxy | 1,1-diarylethene | - | - | [4] |

| 3,4-diarylisoxazole analog | 3,4,5-trimethoxy | 4-aminophenyl | Isoxazole | - | Sub-nanomolar (A549, MCF-7) | [2] |

| Dihydroquinolin-4(1H)-one derivative | Varied | Varied | Dihydroquinolin-4(1H)-one | 3.06 | 3-24 (A549, K562, HepG2, MDA-MB-231) | [5] |

Experimental Protocols

This section provides a detailed methodology for key experiments used to evaluate the activity of Combretastatin A-4 analogs.

Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin in vitro.

Methodology:

-

Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) at 37°C.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated from the dose-response curve.

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours, during which viable cells convert the soluble MTT into insoluble formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

Signaling Pathways and Experimental Workflows

The inhibition of tubulin polymerization by Combretastatin A-4 and its analogs triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of Combretastatin A-4 analogs.

The following diagram illustrates a typical workflow for the screening and evaluation of novel Combretastatin A-4 analogs.

Caption: Workflow for the development of CA-4 analogs.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Tubulin Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential in vitro assays used to identify and characterize novel tubulin-targeting agents. It details experimental protocols, data interpretation, and the logical workflow from initial screening to mechanistic studies.

Introduction: Tubulin as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] Their constant cycle of polymerization and depolymerization is critical for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1][2] This reliance makes the tubulin-microtubule system a key, clinically validated target for cancer chemotherapy.[3]

Tubulin inhibitors disrupt microtubule dynamics and are broadly classified into two main categories:

-

Microtubule Stabilizing Agents: Such as taxanes (e.g., paclitaxel), which bind to polymerized microtubules, prevent their disassembly, and lead to the formation of overly stable, non-functional microtubule bundles.[1]

-

Microtubule Destabilizing Agents: These compounds, which include vinca alkaloids and colchicine site inhibitors, bind to tubulin subunits and prevent their polymerization into microtubules.[1][4]

Both classes of agents ultimately disrupt the mitotic spindle, causing an arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis (programmed cell death).[2][5] The initial evaluation of novel compounds typically follows a screening cascade designed to confirm their mechanism of action and quantify their potency.

The Screening and Evaluation Workflow

The in vitro evaluation of a potential tubulin inhibitor follows a multi-step process. The workflow begins with broad cell-based screens to identify compounds with anti-proliferative activity, followed by specific biochemical and cell-based assays to confirm the mechanism of action and characterize the compound's effects on microtubule dynamics.

Caption: General workflow for the in vitro evaluation of novel tubulin inhibitors.

Cell-Free Assays: Direct Interaction with Tubulin

Cell-free assays are crucial for confirming that a compound's cytotoxic effects are a direct result of its interaction with tubulin, enabling the calculation of key parameters like IC50 values for polymerization inhibition.[6]

Tubulin Polymerization Assay

This is the definitive biochemical assay to determine if a compound directly inhibits or enhances tubulin polymerization.[7] The assay is based on the principle that light is scattered by microtubules in proportion to the concentration of the microtubule polymer.[8] Polymerization is tracked over time by measuring the increase in optical density (absorbance) or fluorescence.

This protocol is adapted from commercially available kits (e.g., Cytoskeleton, Inc. #BK011P).[9][10][11] The fluorescence format is often recommended for its high sensitivity and suitability for high-throughput screening.[7][10]

-

Reagent Preparation:

-

Thaw lyophilized, >99% pure tubulin protein (e.g., bovine or porcine brain tubulin) on ice.[11] Reconstitute in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 15% glycerol to a final concentration of 2 mg/mL.[9][12] Keep on ice.

-

Prepare a fluorescent reporter solution (e.g., DAPI) as per the manufacturer's instructions.

-

Prepare test compounds at 10x the final desired concentration in a compatible buffer. A positive control (e.g., 10 µM Nocodazole or Vinblastine for inhibitors; 10 µM Paclitaxel for enhancers) and a negative control (buffer/DMSO only) should be included.[8][9]

-

-

Assay Execution:

-

Pre-warm a 96-well, black, half-area plate in a temperature-regulated fluorimeter set to 37°C.[8][9]

-

Pipette 5 µL of the 10x compound solutions into the appropriate wells and allow them to warm for 1 minute.

-

Initiate the polymerization reaction by adding 50 µL of the cold tubulin/reporter solution to each well.[10]

-

Immediately begin kinetic readings. Measure fluorescence emission (e.g., 420-460 nm) every 30-60 seconds for 60-90 minutes, with an excitation wavelength of 360 nm.[9][13]

-

-

Data Analysis:

-

The resulting data creates a polymerization curve with three phases: nucleation, growth, and steady-state equilibrium.[8][9]

-

Inhibitors will decrease the maximum velocity (Vmax) of polymerization and/or reduce the final polymer mass. Stabilizers (enhancers) will often eliminate the nucleation phase and increase the Vmax.[9]

-

Calculate the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50).

-

Caption: Workflow for a cell-free tubulin polymerization assay.

| Compound | Type | Target Site | IC50 (µM)[14][15] |

| Novel Inhibitor 1 | Destabilizer | Colchicine | 1.87[16] |

| Novel Inhibitor 2 | Destabilizer | Colchicine | 9.5[17] |

| Colchicine (Control) | Destabilizer | Colchicine | ~2-3[18][19] |

| Vinblastine (Control) | Destabilizer | Vinca | ~3[9] |

| Paclitaxel (Control) | Stabilizer | Taxane | N/A (Enhancer) |

Cell-Based Assays: Cellular Effects and Potency

Cell-based assays are essential to evaluate a compound's effect in a physiological context, assessing its ability to cross cell membranes and exert a cytotoxic or cytostatic effect.[3]

Cytotoxicity / Anti-Proliferation Assays (e.g., MTT, CCK-8)

These assays are used as a primary screen to determine a compound's ability to inhibit cell growth or kill cancer cells.[20] The MTT assay, for example, measures the metabolic activity of mitochondrial enzymes, which serves as a proxy for cell viability.[20]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21]

-

Compound Treatment: Treat the cells with a serial dilution of the novel inhibitor for 48-72 hours. Include appropriate vehicle controls (e.g., DMSO).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[20]

| Compound | HeLa IC50 (nM) | MCF-7 IC50 (nM) | A549 IC50 (nM) |

| Novel Inhibitor 1 | 65[17] | 38.37[16] | 51[17] |

| Novel Inhibitor 2 | 93.5[22] | 71[17] | 55[17] |

| Paclitaxel (Control) | 2[12] | ~5 | ~4 |

| Colchicine (Control) | ~10 | ~15 | ~12 |

Cell Cycle Analysis

Because tubulin inhibitors disrupt the mitotic spindle, they cause cells to arrest in the G2/M phase of the cell cycle.[4] Flow cytometry can quantify this effect by measuring the DNA content of individual cells.[23]

-

Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound (at 1x and 10x its IC50 value) for a set time, typically 18-24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[24] Store at -20°C for at least 1 hour.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[24]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Gate the cell populations to quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A successful tubulin inhibitor will show a significant increase in the G2/M population compared to the control.[5][25]

Caption: Tubulin inhibitors disrupt mitosis, causing cell cycle arrest at the G2/M phase.

Immunofluorescence Microscopy

This technique provides direct visual evidence of a compound's effect on the cellular microtubule network. It allows for the qualitative assessment of microtubule depolymerization or stabilization.[26]

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with the test compound for a short period (e.g., 2-6 hours) to observe direct effects on the cytoskeleton.[12]

-

Fixation: Fix the cells with an appropriate fixative. For optimal microtubule staining, ice-cold methanol at -20°C for 4-10 minutes is often used.[27] Alternatively, 4% paraformaldehyde can be used.[12]

-

Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 3-5% BSA in PBS).[27]

-

Antibody Staining:

-

Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.[28]

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 45-60 minutes.[28] A DNA counterstain like DAPI can be included to visualize the nucleus.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.

Expected Results:

-

Control Cells: Will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm.

-

Destabilizer-Treated Cells: Will show a diffuse, punctate tubulin stain and a loss of the filamentous network.[26]

-

Stabilizer-Treated Cells: Will exhibit dense bundles or asters of microtubules, often near the cell periphery.

Mechanistic Pathway of Tubulin Inhibitors

The disruption of microtubule dynamics by a novel inhibitor sets off a cascade of cellular events. The immediate effect is the failure to form a functional mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). This leads to a prolonged arrest in mitosis (G2/M phase). If the damage is irreparable, the cell is ultimately directed towards apoptosis.

Caption: Signaling cascade initiated by a tubulin-targeting compound.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based virtual screening of novel tubulin inhibitors and their characterization as anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]

- 7. Tubulin and microtubule kits for drug discovery and research into polymerization modulators and binding proteins - quality tools from Cytoskeleton Inc. [cytoskeleton.com]

- 8. cytoskeleton.com [cytoskeleton.com]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. maxanim.com [maxanim.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 17. mdpi.com [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 20. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. auctoresonline.org [auctoresonline.org]

- 24. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubcompare.ai [pubcompare.ai]

Preliminary Screening of "Tubulin Inhibitor 16": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of "Tubulin inhibitor 16," a potent anti-cancer agent also identified as compound 5g in the scientific literature. This document outlines the compound's mechanism of action, summarizes key quantitative data from cytotoxicity and biochemical assays, and provides detailed experimental protocols for its initial evaluation. The included diagrams visualize the inhibitor's signaling pathway, a typical screening workflow, and its cellular effects.

Core Concepts: Mechanism of Action

This compound is a potent inhibitor of tubulin polymerization.[1] It belongs to a class of microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[2][3] This binding event prevents the polymerization of αβ-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics interferes with several crucial cellular processes, most notably the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis (programmed cell death).[1][4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound (compound 5g).

Table 1: In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.133[1] |

| HeLa | Cervical Cancer | Not explicitly quantified, but potent activity suggested. |

| SGC-7901 | Gastric Cancer | 0.084 - 0.221[1][5] |

Table 2: Biochemical Tubulin Polymerization Inhibition

| Assay Type | Parameter | Value (µM) |

| In vitro tubulin polymerization | IC50 | Not explicitly quantified, but described as a potent inhibitor. |

Experimental Protocols

The following are detailed methodologies for key experiments typically performed in the preliminary screening of tubulin inhibitors like this compound.

1. Cell Viability Assay (MTT Assay)

This assay determines the concentration at which an inhibitor reduces cell viability by 50% (IC50).

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.

2. In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.

-

Reagents: Purified tubulin protein, GTP (guanosine triphosphate), and a polymerization buffer are required.

-

Assay Procedure:

-

A reaction mixture containing tubulin protein in polymerization buffer with GTP is prepared.

-

This compound at various concentrations is added to the reaction mixture. A positive control (e.g., colchicine) and a negative control (vehicle) are included.

-

The polymerization is initiated by raising the temperature to 37°C.

-

The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

-

-

Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated by plotting the percentage of inhibition against the inhibitor concentration.

3. Cell Cycle Analysis

This experiment determines the effect of the inhibitor on cell cycle progression.

-

Cell Treatment and Fixation:

-

SGC-7901 cells are seeded in culture dishes and treated with this compound at a specific concentration (note: the exact concentration used for compound 5g in the primary literature is not publicly available) or vehicle for a set time (e.g., 24 hours).

-

After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

-

Staining and Analysis:

-

The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

The DNA content of the cells is analyzed by flow cytometry.

-

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Mandatory Visualizations

Signaling Pathway of a Colchicine-Site Tubulin Inhibitor

Caption: Mechanism of action of this compound.

Experimental Workflow for Screening Tubulin Inhibitors

Caption: A typical workflow for screening tubulin inhibitors.

Logical Relationships of Cellular Effects

Caption: Logical flow of the cellular effects of the inhibitor.

References

- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. gosset.ai [gosset.ai]

- 4. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the TN16 Tubulin Inhibitor

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the tubulin inhibitor TN16, a potent antimitotic agent with significant potential in cancer research and drug development. This document covers the core chemical structure, mechanism of action, experimental protocols for its evaluation, and a summary of its biological activity.

Chemical Structure and Properties

TN16, also known as NSC-239274, is a synthetic small molecule with the chemical formula C₁₉H₁₈N₂O₂ and a molecular weight of 306.36 g/mol .[1] Its structure is characterized by a 3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione core.

Chemical Name: 3-[(1E)-1-(phenylamino)ethylidene]-5-(phenylmethyl)-2,4-pyrrolidinedione

SMILES: C1=CC=C(C=C1)CNC2C(=O)C(=C(C)NC3=CC=CC=C3)C(=O)N2

InChI Key: KWSXUGYAGMSUTN-LGMDPLHJSA-N

Below is a 2D representation of the chemical structure of TN16:

Mechanism of Action: Targeting Microtubule Dynamics

TN16 exerts its potent anticancer activity by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, TN16 induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[3]

Specifically, TN16 binds to the colchicine-binding site on β-tubulin.[4] This binding prevents the tubulin dimers from polymerizing into microtubules, thus destabilizing the microtubule network. This mechanism is distinct from that of other classes of tubulin inhibitors, such as the taxanes, which stabilize microtubules.

The following diagram illustrates the general mechanism of action for colchicine-site tubulin inhibitors like TN16:

Caption: Mechanism of TN16-induced mitotic arrest and apoptosis.

Quantitative Biological Activity

TN16 is a potent inhibitor of tubulin polymerization, with a reported half-maximal inhibitory concentration (IC50) in the range of 0.4 to 1.7 µM in in vitro assays.[2] In terms of cellular cytotoxicity, TN16 has demonstrated significant efficacy against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 48 ± 2 | [3] |

Further studies are required to establish a broader profile of TN16's cytotoxicity across a wider range of cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TN16.

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (light scattering) at 340-350 nm.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

TN16 stock solution (in DMSO)

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep the solution on ice.

-

Prepare serial dilutions of TN16 in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.

-

Add 10 µL of the diluted TN16 or control solutions to the appropriate wells.

-

To initiate polymerization, add 90 µL of the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

-

The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percent inhibition of polymerization against the log concentration of TN16.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

TN16 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of TN16 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TN16. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of TN16.

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TN16 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of TN16 for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by TN16 triggers a cascade of signaling events that culminate in apoptosis. A generalized signaling pathway initiated by colchicine-site tubulin inhibitors is depicted below.

Caption: Generalized apoptotic pathway induced by TN16.

A typical experimental workflow for the initial characterization of a tubulin inhibitor like TN16 is outlined in the following diagram.

Caption: Workflow for characterizing TN16's activity.

Conclusion

TN16 is a promising tubulin polymerization inhibitor with potent antimitotic and cytotoxic effects. Its well-defined chemical structure and mechanism of action, targeting the colchicine-binding site of tubulin, make it a valuable tool for cancer research. The experimental protocols detailed in this guide provide a robust framework for its further investigation and potential development as a therapeutic agent. Future research should focus on expanding the cytotoxicity profiling of TN16 across a diverse panel of cancer cell lines and further elucidating the specific molecular players in its induced apoptotic pathway.

References

- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijsr.net [ijsr.net]

- 4. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

characterization of "Tubulin inhibitor 16" as a microtubule destabilizing agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Tubulin Inhibitor 16 as a potent microtubule destabilizing agent. This compound, also known as Tubulin polymerization-IN-16 or compound 5g, has demonstrated significant antiproliferative activity against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology drug development. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant pathways and workflows.

Core Mechanism of Action

This compound functions as a microtubule destabilizing agent by directly inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily at the G2/M phase, and subsequently leads to apoptotic cell death in cancer cells.[1][2] Molecular modeling studies suggest that this inhibitor likely exerts its effects by binding to the colchicine site on β-tubulin.

Quantitative Data Summary

The antiproliferative and tubulin-targeting activities of this compound have been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| A549 | Lung Carcinoma | 0.133 | MTT Assay (72h) |

| HeLa | Cervical Carcinoma | 0.221 | MTT Assay (72h) |

| SGC-7901 | Gastric Adenocarcinoma | Not Specified | Not Specified |

| Various Cancer Cells | - | 0.084 - 0.221 | Not Specified |

Data sourced from MedchemExpress product information, citing Huang L, et al. Eur J Med Chem. 2020.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize this compound as a microtubule destabilizing agent. These protocols are representative of standard techniques used in the field.

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the in vitro assembly of microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Tubulin Polymerization Buffer (General Tubulin Buffer with 10% glycerol)

-

This compound stock solution (in DMSO)

-

96-well microplate, clear bottom

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL.

-

Prepare a 10 mM GTP stock by diluting the 100 mM stock in General Tubulin Buffer.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

-

Reaction Setup (on ice):

-

In a microcentrifuge tube on ice, prepare the tubulin solution for polymerization by diluting the 10 mg/mL stock to 3 mg/mL in ice-cold Tubulin Polymerization Buffer containing 1 mM GTP.

-

Add the test compounds (this compound dilutions, positive control like colchicine, negative control like paclitaxel, and vehicle control) to the wells of a pre-chilled 96-well plate.

-

-

Initiation and Measurement:

-

Initiate polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization and the final polymer mass for each concentration of this compound.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubules

This technique visualizes the effect of this compound on the microtubule network within cells.

Materials:

-

Cancer cell line (e.g., A549 or HeLa)

-

Cell culture medium and supplements

-

Glass coverslips in a multi-well plate

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

-

Wash again with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Capture images for analysis.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line (e.g., SGC-7901)

-

Cell culture medium and supplements

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for a defined time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Workflow for cell cycle analysis by flow cytometry.

Signaling Pathway

The primary consequence of microtubule destabilization by inhibitors like this compound is the disruption of the mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This checkpoint ensures proper chromosome alignment before the onset of anaphase. Prolonged activation of the SAC due to persistent microtubule disruption prevents cells from progressing through mitosis, ultimately leading to G2/M arrest and the induction of apoptosis.

References

An In-depth Technical Guide on Tubulin Inhibitor 16 and its Effect on Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule formation, which is essential for cell division. This disruption leads to an arrest of the cell cycle in the M phase (mitosis), ultimately triggering programmed cell death (apoptosis) in rapidly proliferating cancer cells. This technical guide focuses on "Tubulin Inhibitor 16," a designation that has been applied to several distinct compounds in scientific literature. This document will provide a comprehensive overview of the available data for one such compound, TN16 , a tenuazonic acid derivative, and will also present a generalized framework for understanding the mechanism and experimental evaluation of tubulin inhibitors that share a similar mode of action.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

Tubulin inhibitors, including the various compounds referred to as "this compound," typically function by binding to tubulin subunits, thereby preventing their polymerization into microtubules. Many of these inhibitors, including TN16, are known to interact with the colchicine-binding site on β-tubulin. This interference with microtubule dynamics has profound consequences for the cell, primarily by disrupting the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data for TN16, a specific compound identified as a potent tubulin inhibitor.

Table 1: In Vitro Antiproliferative Activity of TN16

| Cell Line | IC50 (nM) | Reference |

| HeLa | 48 ± 2 | [1] |

Table 2: Mitotic Arrest Induced by TN16

| Cell Line | Concentration (nM) | Percentage of Mitotic Arrest | Reference | |---|---|---| | HeLa | 200 | > 30% |[1] |

Signaling Pathways and Experimental Workflows

The inhibition of tubulin polymerization by compounds like TN16 triggers a cascade of events culminating in mitotic arrest and apoptosis. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying these effects.

Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.

Caption: A typical experimental workflow for analyzing cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the effects of tubulin inhibitors.

Protocol 1: Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the tubulin inhibitor in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with the tubulin inhibitor at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Protocol 3: In Vitro Tubulin Polymerization Assay

-

Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and the tubulin inhibitor at various concentrations.

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in turbidity corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compound on tubulin polymerization.

Protocol 4: Western Blot Analysis of Cell Cycle Proteins

-

Protein Extraction: Treat cells with the tubulin inhibitor, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against key cell cycle proteins such as Cyclin B1 and CDK1.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression levels.

Conclusion

The various compounds designated as "this compound" exemplify a class of potent antimitotic agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and evaluate the efficacy of such inhibitors. Further investigation into the specific molecular interactions and downstream signaling pathways of these compounds will be crucial for the development of more effective and targeted cancer therapies.

References

Methodological & Application

Application Note: In Vitro Analysis of Tubulin Polymerization Inhibition by Tubulin Inhibitor 16

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the activity of "Tubulin inhibitor 16" (TN16). TN16 is a tenuazonic acid derivative that functions as a microtubule destabilizing agent by binding to the colchicine binding site on tubulin.[1] This assay allows for the quantitative analysis of the inhibitory effect of TN16 on microtubule formation, a critical process in cell division, making it a target for anti-cancer drug development.[2][3]

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including mitosis, intracellular transport, and maintenance of cell structure.[2] The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady-state equilibrium, is essential for their function.[4] Disruption of microtubule dynamics can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[3][5]

Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids).[2] "this compound" (TN16) belongs to the latter class, inhibiting tubulin assembly.[1] This application note describes a turbidimetric assay to measure the effect of TN16 on the polymerization of purified tubulin in vitro. The assay monitors the increase in light scattering at 340 nm or 350 nm, which is proportional to the formation of microtubule polymer mass.[4][6]

Principle of the Assay

The tubulin polymerization assay is based on the principle that the formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (OD) over time.[4] The polymerization process typically follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state plateau.[4]

-

Nucleation (Lag Phase): The initial slow phase where tubulin dimers form small oligomers or "seeds".

-

Growth (Polymerization Phase): A rapid phase of microtubule elongation as tubulin dimers add to the nuclei.

-

Steady State (Plateau Phase): A phase where the rates of polymerization and depolymerization are equal, resulting in no net change in microtubule polymer mass.

By comparing the polymerization curves of tubulin in the presence and absence of "this compound," one can determine its effect on the rate and extent of microtubule formation.

Materials and Reagents

Reagents and Buffers

| Reagent | Supplier | Catalog # | Storage |

| >99% Pure Bovine Tubulin | Cytoskeleton, Inc. | T240 | -80°C |

| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -70°C |

| General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) | Cytoskeleton, Inc. | BST01 | 4°C |

| Glycerol | Sigma-Aldrich | G5516 | Room Temp |

| Paclitaxel (Positive Control) | Sigma-Aldrich | T7402 | -20°C |

| Nocodazole (Positive Control) | Sigma-Aldrich | M1404 | -20°C |

| "this compound" (Test Compound) | Varies | Varies | Varies |

| DMSO | Sigma-Aldrich | D8418 | Room Temp |

| 96-well, half-area, clear bottom plates | Corning | 3696 | Room Temp |

Equipment

| Equipment |

| Temperature-controlled 96-well plate spectrophotometer (capable of reading at 340 nm or 350 nm) |

| Pipettes and micropipettes |

| Microcentrifuge tubes |

| Ice bucket |

Experimental Protocol

This protocol is adapted from standard tubulin polymerization assay kits.[4][6]

Preparation of Reagents

-

Tubulin Polymerization Buffer (TPB): Prepare 1x TPB by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

-

Tubulin Solution: Resuspend lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice and use within one hour.

-

Test Compound ("this compound"): Prepare a stock solution of "this compound" in DMSO. From this stock, prepare a series of 10x working solutions in TPB at the desired final concentrations.

-

Control Compounds:

-

Paclitaxel (Enhancer): Prepare a 10x working solution (e.g., 100 µM for a 10 µM final concentration) in room temperature TPB. Note: Diluting paclitaxel in cold buffer can cause precipitation.[4]

-

Nocodazole (Inhibitor): Prepare a 10x working solution (e.g., 100 µM for a 10 µM final concentration) in TPB.

-

Assay Procedure

-

Pre-warm the plate reader to 37°C.

-

Set up the 96-well plate on ice.

-

Add 10 µL of the 10x working solutions of the test and control compounds to the appropriate wells. For the no-compound control, add 10 µL of TPB containing the same final concentration of DMSO as the test compound wells.

-

Incubate the plate at 37°C for 2 minutes.

-

Initiate the polymerization reaction by adding 90 µL of the 3 mg/mL tubulin solution to each well.

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm or 350 nm every 30 seconds for at least 60-90 minutes.

Experimental Layout

A representative plate layout is provided below:

| 1 | 2 | 3 | 4 | 5 | 6 | ... | |

| A | Blank | Blank | Blank | ... | ... | ... | ... |

| B | No Compound | No Compound | No Compound | ... | ... | ... | ... |

| C | Nocodazole | Nocodazole | Nocodazole | ... | ... | ... | ... |

| D | Paclitaxel | Paclitaxel | Paclitaxel | ... | ... | ... | ... |

| E | TN16 [Conc 1] | TN16 [Conc 1] | TN16 [Conc 1] | ... | ... | ... | ... |

| F | TN16 [Conc 2] | TN16 [Conc 2] | TN16 [Conc 2] | ... | ... | ... | ... |

| G | TN16 [Conc 3] | TN16 [Conc 3] | TN16 [Conc 3] | ... | ... | ... | ... |

| H | ... | ... | ... | ... | ... | ... | ... |

Data Analysis and Presentation

The primary data will be a set of polymerization curves (OD vs. time). From these curves, several key parameters can be derived to quantify the effect of "this compound".

Key Parameters

| Parameter | Description | Expected Effect of TN16 |

| Vmax (Maximum Rate of Polymerization) | The steepest slope of the polymerization curve, representing the maximum rate of tubulin assembly. | Decrease |

| Lag Time | The time required to initiate polymerization. | May increase or show no significant change. |

| Maximal Polymer Mass | The OD at the plateau of the curve, indicating the total amount of polymerized tubulin at steady state. | Decrease |

| IC50 | The concentration of the inhibitor that causes a 50% reduction in Vmax or the maximal polymer mass. | To be determined experimentally. |

Sample Data Presentation

The following table illustrates how quantitative data for "this compound" can be presented in comparison to controls.

| Compound | Concentration (µM) | Vmax (mOD/min) | Maximal Polymer Mass (OD) | % Inhibition of Vmax |

| No Compound (Vehicle) | - | 5.0 ± 0.3 | 0.25 ± 0.02 | 0% |

| Nocodazole | 10 | 0.9 ± 0.1 | 0.05 ± 0.01 | 82% |

| Paclitaxel | 10 | 20.0 ± 1.5 | 0.35 ± 0.03 | -300% (Enhancement) |

| This compound | 1 | 4.2 ± 0.2 | 0.21 ± 0.02 | 16% |

| This compound | 5 | 2.5 ± 0.2 | 0.13 ± 0.01 | 50% |

| This compound | 10 | 1.1 ± 0.1 | 0.06 ± 0.01 | 78% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for the tubulin polymerization assay.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low OD signal in control wells | Inactive tubulin | Ensure tubulin was stored at -80°C and not freeze-thawed. Use fresh aliquots. |

| Incorrect buffer composition | Verify pH and concentrations of buffer components, especially MgCl2 and GTP. | |

| High background reading | Light scattering from precipitated compound | Centrifuge compound working solutions before adding to the plate. Check solubility in the assay buffer. |

| Inconsistent replicates | Pipetting errors or air bubbles | Be careful during pipetting. Ensure no air bubbles are in the wells before reading. Use of a multichannel pipette for adding tubulin can improve consistency. |

| No lag phase in control | Tubulin aggregates acting as seeds | Centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C before use to remove aggregates.[6] |

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Tubulin Inhibitor 16 (TN-16) Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing and quantifying the effects of Tubulin Inhibitor 16 (TN-16) on cellular microtubules using immunofluorescence microscopy. TN-16 is a synthetic antitumor agent that inhibits microtubule polymerization by binding to the colchicine-sensitive site on tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.

Mechanism of Action

TN-16, also known as 3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, functions as a microtubule-destabilizing agent. It directly binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This mode of action is similar to other well-known colchicine-site binding inhibitors like colchicine and nocodazole. The inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, ultimately leading to mitotic arrest. Furthermore, studies on TN-16 and its analogs have indicated that these compounds can induce an increase in α-tubulin acetylation, a post-translational modification associated with microtubule stabilization.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (TN-16). This information is crucial for designing experiments to study its effects on microtubule dynamics.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for in vitro Microtubule Polymerization | 0.4 - 1.7 µM | Porcine Brain Tubulin | [1] |

Note: Quantitative data from immunofluorescence imaging of TN-16-treated cells is not extensively available in the public domain. Researchers are encouraged to generate cell-line-specific dose-response curves and quantify microtubule disruption using the protocols provided below. A template for recording such data is provided for guidance.

Template for Quantitative Immunofluorescence Data

| Treatment Group | Microtubule Density (% of Control) | Average Microtubule Length (µm) | Acetylated α-tubulin Intensity (Arbitrary Units) |

| Vehicle Control (DMSO) | 100% | User-defined | User-defined |

| TN-16 (Concentration 1) | |||

| TN-16 (Concentration 2) | |||

| TN-16 (Concentration 3) | |||

| Positive Control (e.g., Nocodazole) |

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of microtubules in cultured mammalian cells treated with TN-16.

Materials and Reagents

-

Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)

-

Cell culture medium and supplements

-

This compound (TN-16)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary antibody: Mouse anti-α-tubulin antibody (e.g., DM1A clone)

-

Primary antibody: Rabbit anti-acetylated-α-tubulin antibody

-

Secondary antibody: Goat anti-mouse IgG, conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Secondary antibody: Goat anti-rabbit IgG, conjugated to a different fluorescent dye (e.g., Alexa Fluor 594)

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

Experimental Workflow Diagram

Caption: Workflow for immunofluorescence staining of microtubules after TN-16 treatment.

Step-by-Step Protocol

-

Cell Seeding:

-

Seed your chosen mammalian cells onto sterile glass coverslips in a petri dish or multi-well plate.

-

Allow the cells to adhere and grow to a desired confluency (typically 50-70%).

-

-

Drug Treatment:

-

Prepare a stock solution of TN-16 in DMSO.

-

Dilute the TN-16 stock solution in pre-warmed cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration and incubation time for your cell line.

-

Include a vehicle control (DMSO) and a positive control for microtubule disruption (e.g., nocodazole at a known effective concentration).

-

Incubate the cells with the drug-containing medium for the desired time period (e.g., 4, 8, 16, or 24 hours).

-

-

Fixation:

-

Paraformaldehyde Fixation (preserves overall cell morphology well):

-

Gently wash the cells three times with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Methanol Fixation (can enhance microtubule visualization):

-

Gently wash the cells three times with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

-

-

Permeabilization (only necessary for PFA fixation):

-

If cells were fixed with PFA, incubate them with permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells in blocking buffer (1-5% BSA in PBST) for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (mouse anti-α-tubulin and rabbit anti-acetylated-α-tubulin) in blocking buffer to their recommended concentrations.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Washing:

-

Wash the coverslips three times with PBST for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorescently-conjugated secondary antibodies in blocking buffer. Protect the antibodies from light.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.

-

-

Counterstaining:

-

Wash the coverslips three times with PBST for 5 minutes each.

-

Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash the coverslips twice with PBS.

-

-

Mounting:

-

Briefly rinse the coverslips in distilled water.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish and allow to dry.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

-

Capture images of control and treated cells under identical imaging conditions (e.g., exposure time, laser power, gain).

-

Perform quantitative analysis on the acquired images using software such as ImageJ/Fiji or commercial image analysis platforms.

-

Quantitative Image Analysis Methods

-

Microtubule Density: Threshold the microtubule channel and measure the percentage of the cytoplasm occupied by microtubules.

-